molecular formula C15H15ClF3N5OS B14930327 3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide

3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B14930327
M. Wt: 405.8 g/mol
InChI Key: CWCBVRZAJKEJRJ-UHFFFAOYSA-N
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Description

3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with chlorine, cyclopropyl, and trifluoromethyl groups, as well as a thiadiazole ring

Preparation Methods

The synthesis of 3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide involves multiple steps, starting with the preparation of the pyrazole and thiadiazole intermediates. The pyrazole ring can be synthesized through the reaction of cyclopropyl hydrazine with trifluoromethyl ketone, followed by chlorination. The thiadiazole ring is typically prepared by reacting cyclopropyl isothiocyanate with hydrazine. The final step involves coupling the two intermediates under appropriate conditions to form the target compound .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .

Scientific Research Applications

3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications due to its unique structure and biological activity.

    Industry: It is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity to these targets, while the cyclopropyl and thiadiazole rings contribute to its overall stability and activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide lies in its combination of the pyrazole and thiadiazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H15ClF3N5OS

Molecular Weight

405.8 g/mol

IUPAC Name

3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C15H15ClF3N5OS/c16-10-11(7-1-2-7)24(23-12(10)15(17,18)19)6-5-9(25)20-14-22-21-13(26-14)8-3-4-8/h7-8H,1-6H2,(H,20,22,25)

InChI Key

CWCBVRZAJKEJRJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=NN2CCC(=O)NC3=NN=C(S3)C4CC4)C(F)(F)F)Cl

Origin of Product

United States

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